molecular formula C5H8F4O B2481604 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol CAS No. 2248316-10-9

3,3,4,4-Tetrafluoro-2-methylbutan-1-ol

Cat. No. B2481604
CAS RN: 2248316-10-9
M. Wt: 160.112
InChI Key: FGKZOHYNPBCZNX-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is a chemical compound with the molecular formula C5H8F4O . It has a molecular weight of 160.1100 .


Molecular Structure Analysis

The molecular structure of 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol can be represented by the InChI code: 1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

Specific safety and hazard information for 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for the use and study of 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol are not specified in the sources I found. The potential applications and research directions would depend on the specific properties and reactivity of this compound .

properties

IUPAC Name

3,3,4,4-tetrafluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-3(2-10)5(8,9)4(6)7/h3-4,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKZOHYNPBCZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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